2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide
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Overview
Description
2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The presence of the pyrimidine ring in its structure makes it a significant molecule in various pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide typically involves the reaction of 2,5,6-trimethylpyrimidine-4-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amine group in the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Exhibits antifungal activity.
Uniqueness
2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide is unique due to its specific structural features, which confer distinct biological activities. Its trimethylpyrimidine moiety is a key factor in its pharmacological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[(2,5,6-trimethylpyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-9(2)16-10(3)17-14(8)18-12-7-5-4-6-11(12)13(15)19/h4-7H,1-3H3,(H2,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMZNGMPKRSKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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